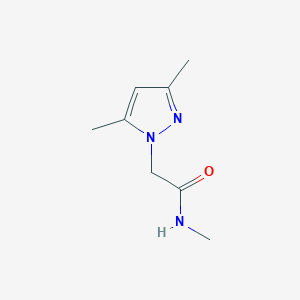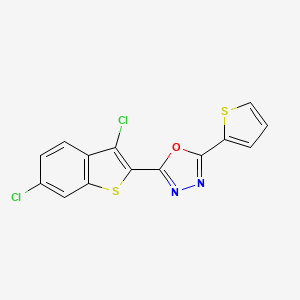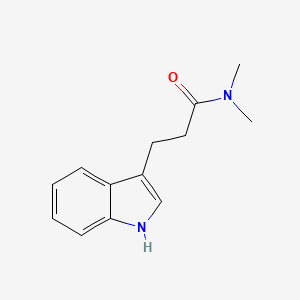![molecular formula C13H16N4OS B7459305 1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is also known as MPTU and has a molecular formula of C14H16N4O1S1.
Mécanisme D'action
The exact mechanism of action of 1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. MPTU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, MPTU has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. It has also been shown to have a protective effect on the liver and kidneys. In cancer cells, MPTU has been shown to inhibit cell proliferation and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea in lab experiments is its relatively low toxicity compared to other compounds with similar properties. This makes it a safer alternative for researchers and reduces the risk of accidental exposure. However, one limitation of using MPTU in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea. One area of interest is its potential use as a radioprotective agent in cancer therapy. Further studies are needed to determine its efficacy and safety in this application. Another area of interest is its potential use as an alternative to traditional pesticides in agriculture. More research is needed to determine its effectiveness against various pests and its impact on the environment. Additionally, further studies are needed to fully understand the mechanism of action of MPTU and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea is a relatively straightforward process that involves the reaction of 3-methoxybenzoyl chloride with 1-methyl-3-pyrazolylmethylamine in the presence of a base. The resulting intermediate is then treated with thiourea to obtain the final product. The purity and yield of the product can be improved by various purification methods, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea has potential applications in various fields of scientific research, including medicine, agriculture, and environmental science. In medicine, MPTU has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a radioprotective agent in cancer therapy. In agriculture, MPTU has been shown to have fungicidal and insecticidal properties, making it a potential alternative to traditional pesticides. In environmental science, MPTU has been studied for its potential use in wastewater treatment due to its ability to remove heavy metals from contaminated water.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-17-7-6-11(16-17)9-14-13(19)15-10-4-3-5-12(8-10)18-2/h3-8H,9H2,1-2H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKAOSNSGMJTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)


![5-[[3-Chloro-4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B7459266.png)


![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)


![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)
